2,4,6-Trimethylpyridine-3-boronic acid pinacol ester
Description
2,4,6-Trimethylpyridine-3-boronic acid pinacol ester is a boronic ester derivative of pyridine featuring methyl substituents at the 2-, 4-, and 6-positions of the aromatic ring. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . The pinacol ester group enhances stability and solubility in organic solvents, facilitating its use in palladium-catalyzed reactions.
Properties
IUPAC Name |
2,4,6-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-9-8-10(2)16-11(3)12(9)15-17-13(4,5)14(6,7)18-15/h8H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAAOFNIKVNTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylpyridine-3-boronic acid pinacol ester typically involves the reaction of 2,4,6-trimethylpyridine with a boronic acid derivative in the presence of a catalyst. One common method is the reaction of 2,4,6-trimethylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The boronic ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2,4,6-Trimethylpyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,4,6-Trimethylpyridine-3-boronic acid pinacol ester exerts its effects is primarily through its role as a boronic acid derivative. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boronic ester group to the palladium catalyst, followed by coupling with an electrophilic partner .
Comparison with Similar Compounds
Steric and Electronic Modifications
- Methyl groups are electron-donating, which may reduce the electrophilicity of the boron center, impacting reaction efficiency . Stability: Methyl substituents enhance hydrophobic character, improving stability in non-polar solvents but possibly reducing solubility in aqueous systems .
- 4-Pyridineboronic Acid Pinacol Ester (CAS 181219-01-2): Substituents: No methyl groups; unsubstituted pyridine ring. Molecular Weight: 205.06 g/mol; Melting Point: 149–153°C . Reactivity: Lower steric hindrance enables faster coupling kinetics. The unsubstituted ring allows for versatile functionalization but may reduce selectivity in multi-step syntheses .
2-Methoxypyridine-4-boronic Acid Pinacol Ester (CAS 408502-23-8):
- 3-Amino-2-chloropyridine-5-boronic Acid Pinacol Ester (CAS 701291-86-3): Substituents: Amino (electron-donating) and chloro (electron-withdrawing) groups. Reactivity: Polar substituents improve solubility in protic solvents. The amino group may participate in hydrogen bonding, influencing substrate recognition in biological applications .
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